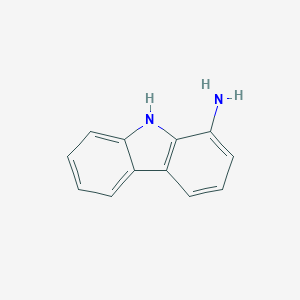

9H-Carbazol-1-amine

Übersicht

Beschreibung

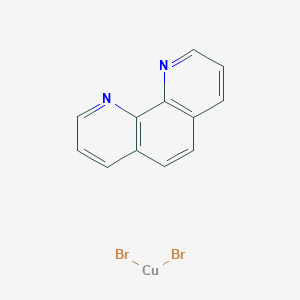

9H-Carbazol-1-amine is a chemical compound that has been widely studied for its various biological and physiological effects. It is an aromatic amine that is commonly used in the synthesis of various organic compounds. This compound has been found to have significant potential in the field of medicinal chemistry due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Photostimulated Reactions

9H-carbazoles, including 9H-Carbazol-1-amine, are synthesized through photostimulated SRN1 substitution reactions. This process is notable for its efficiency and simplicity, producing substituted 9H-carbazoles in up to 96% yield under mild, “transition-metal-free” conditions. The key aspect of this method is the intramolecular C–N bond formation, a critical step in the synthesis of these compounds (Guerra et al., 2015).

Optical Characterization and Schiff Base Synthesis

Novel carbazole Schiff bases synthesized from this compound exhibit distinct optical properties. These bases, synthesized via condensation reactions with aromatic aldehydes, show strong π-conjugation and efficient charge transfer, reflected in their photoluminescence spectra. Such Schiff bases are considered potential active layers for organic light-emitting diodes (Çiçek et al., 2018).

Fluorescence Chemosensor Applications

Polyaniline derivatives of this compound, such as poly(9-methyl-9H-carbazol-3-amine), have been developed for fluorescence sensing in environmental protection and biosensing. These materials show promising fluorescence properties for detecting various acids and amines, applicable in both solution and gas-phase detection (Qian et al., 2019).

Antimicrobial Activities

Derivatives of this compound exhibit antimicrobial properties. Various heterocyclic derivatives have been synthesized using 9H-carbazole as a precursor, showing potential as antimicrobial agents. Their structural characterizations support their applicability in this field (Salih et al., 2016).

Oxidation Product Characterization

The biotransformation of 9H-carbazole derivatives by biphenyl-utilizing bacteria leads to the production of various hydroxylated metabolites. This process plays a crucial role in the development of diverse derivatives with potential pharmacological applications (Waldau et al., 2009).

Synthesis of Novel Derivatives

This compound is pivotal in synthesizing various novel derivatives, including carbazole Schiff bases and diarylthiourea derivatives. These compounds have been evaluated for antimicrobial and antimalarial activities, demonstrating the versatility of this compound in medicinal chemistry (Shirole et al., 2020).

Wirkmechanismus

Target of Action

9H-Carbazol-1-amine primarily targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets are crucial in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .

Mode of Action

The compound interacts with its targets through a process known as angular dioxygenation . This novel type of oxygenation reaction facilitates the mineralization of carbazole to intermediates of the TCA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbazole degradation pathway . The compound is converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol . The formation of 9H-carbazol-3-ol is facilitated by the spontaneous release from the corresponding dihydrodiols .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activities . The compound shows potent antioxidant activities, acting as a free radical scavenger .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits important photochemical and thermal stability, which makes it particularly attractive for various applications .

Zukünftige Richtungen

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors . The predominant objective of this review is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .

Eigenschaften

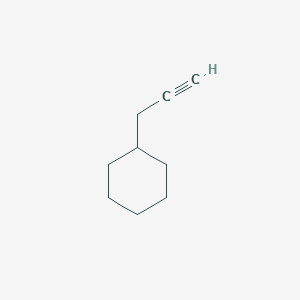

IUPAC Name |

9H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKJAYFKPIUBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

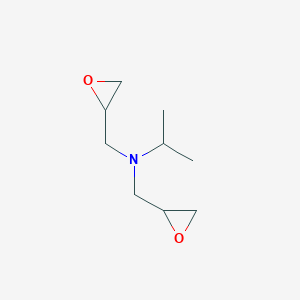

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940519 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-86-4, 38886-78-1 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18992-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038886781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)